molecular formula C8H16ClNO2 B13533737 (2R)-2-(piperidin-1-yl)propanoicacidhydrochloride

(2R)-2-(piperidin-1-yl)propanoicacidhydrochloride

Cat. No.: B13533737
M. Wt: 193.67 g/mol
InChI Key: YYSCWMPFKRPNAF-OGFXRTJISA-N
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Description

(2R)-2-(piperidin-1-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring attached to a propanoic acid moiety, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(piperidin-1-yl)propanoic acid hydrochloride typically involves the reaction of ®-2-chloropropanoic acid with piperidine. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

On an industrial scale, the production of (2R)-2-(piperidin-1-yl)propanoic acid hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(piperidin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-2-(piperidin-1-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2R)-2-(piperidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(piperidin-1-yl)propanoic acid hydrochloride
  • (2R)-2-(pyrrolidin-1-yl)propanoic acid hydrochloride
  • (2R)-2-(morpholin-1-yl)propanoic acid hydrochloride

Uniqueness

(2R)-2-(piperidin-1-yl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of the piperidine ring. This configuration can result in distinct chemical and biological properties compared to similar compounds. Its solubility in water, facilitated by the hydrochloride salt form, also enhances its applicability in various research and industrial contexts.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

(2R)-2-piperidin-1-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-7(8(10)11)9-5-3-2-4-6-9;/h7H,2-6H2,1H3,(H,10,11);1H/t7-;/m1./s1

InChI Key

YYSCWMPFKRPNAF-OGFXRTJISA-N

Isomeric SMILES

C[C@H](C(=O)O)N1CCCCC1.Cl

Canonical SMILES

CC(C(=O)O)N1CCCCC1.Cl

Origin of Product

United States

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